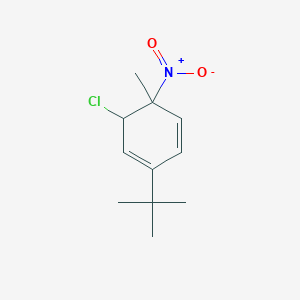
2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene is a chemical compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with tert-butyl, chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene typically involves the cycloaddition reactions of dienes. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexa-1,3-diene structure . Specific reagents and catalysts, such as Lewis acids, can be used to enhance the reaction efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized products with additional functional groups.
Reduction: Reduced forms of the compound with fewer oxygen-containing groups.
Scientific Research Applications
2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The electron-withdrawing groups enhance its reactivity towards nucleophiles, while the electron-donating groups facilitate electrophilic attacks . These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-tert-Butyl-6-chloro-5-methylcyclohexa-1,3-diene: Lacks the nitro group, resulting in different reactivity and applications.
2-tert-Butyl-6-chloro-5-nitrocyclohexa-1,3-diene:
Uniqueness: The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions .
Properties
CAS No. |
62559-10-8 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16ClNO2/c1-10(2,3)8-5-6-11(4,13(14)15)9(12)7-8/h5-7,9H,1-4H3 |
InChI Key |
VYIANOJECBFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=CC1Cl)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















